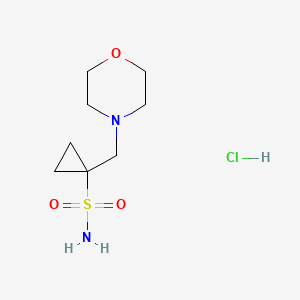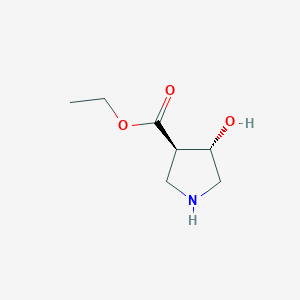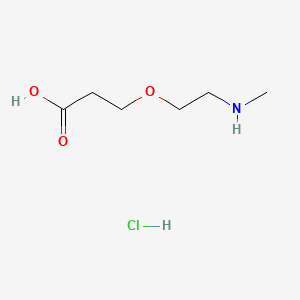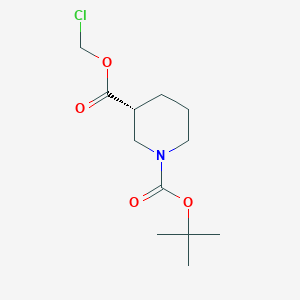
Methyl 4-amino-3,5-dichloro-2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-3,5-dichloro-2-methylbenzoate: is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with an amino group, two chlorine atoms, and a methyl group. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,5-dichloro-2-methylbenzoic acid as the starting material.
Ammoniation: The carboxylic acid group is first converted to an amide by reacting with ammonia under heat and pressure.
Methylation: The amide is then methylated using methylating agents such as methyl iodide or dimethyl sulfate to produce the final product.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized in batches to ensure quality control and consistency.
Continuous Flow Process: Some production facilities may use a continuous flow process to increase efficiency and reduce waste.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other groups, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Reagents like sodium hydroxide or potassium carbonate are used for substitution reactions.
Major Products Formed:
Nitro Compound: Resulting from the oxidation of the amino group.
Hydroxylated Derivatives: Formed by substituting chlorine atoms with hydroxyl groups.
Applications De Recherche Scientifique
Chemistry: Methyl 4-amino-3,5-dichloro-2-methylbenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Medicine: It is used in the development of new drugs and treatments, particularly in the field of oncology. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the inhibition or activation of certain biochemical processes. The exact mechanism of action depends on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
Methyl 4-amino-3-bromo-5-chlorobenzoate: Similar structure but with a bromine atom instead of one of the chlorine atoms.
Methyl 4-amino-3,5-dibromobenzoate: Contains two bromine atoms instead of chlorine atoms.
Uniqueness: Methyl 4-amino-3,5-dichloro-2-methylbenzoate is unique due to its specific combination of substituents, which affects its reactivity and biological activity compared to similar compounds.
This compound's versatility and reactivity make it a valuable tool in scientific research and industrial applications
Propriétés
IUPAC Name |
methyl 4-amino-3,5-dichloro-2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-4-5(9(13)14-2)3-6(10)8(12)7(4)11/h3H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBCZBDKNGLVCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C(=O)OC)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-1-(2,2-difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8125253.png)









![[1-(2-Chloropyridin-4-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B8125339.png)


